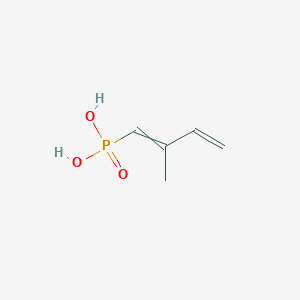
(2-Methylbuta-1,3-dien-1-yl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylbuta-1,3-dien-1-yl)phosphonic acid is a chemical compound with the molecular formula C5H9O3P. It is characterized by the presence of a phosphonic acid group attached to a 2-methylbuta-1,3-diene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbuta-1,3-dien-1-yl)phosphonic acid typically involves the reaction of 2-methylbuta-1,3-diene with phosphonic acid derivatives under controlled conditions. One common method includes the electrophilic halogenation of substituted diethyl [4-(6-amino-9H-purin-9-yl)-3-methylbuta-1,2-dien-1-yl]phosphonates, followed by heterocyclization involving the phosphoryl oxygen atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2-Methylbuta-1,3-dien-1-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to carbonyl compounds under oxidative conditions.
Reduction: Formation of reduced phosphonic acid derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions involving the diene and phosphonic acid groups.
Common Reagents and Conditions:
Oxidation: Ozone or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents like chlorine in chloroform at low temperatures.
Major Products: The major products formed from these reactions include various phosphonate analogs and derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(2-Methylbuta-1,3-dien-1-yl)phosphonic acid has several scientific research applications:
Biology: Potentially biologically active compounds that can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its antiviral properties and as a precursor for designing new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. For instance, phosphonate analogs can mimic natural nucleotides and interfere with viral replication processes. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- Dimethyl (3-methylbuta-1,2-dien-1-yl)phosphonate
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid
Comparison: Compared to similar compounds, (2-Methylbuta-1,3-dien-1-yl)phosphonic acid is unique due to its specific diene structure and the presence of a phosphonic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
24590-63-4 |
|---|---|
Fórmula molecular |
C5H9O3P |
Peso molecular |
148.10 g/mol |
Nombre IUPAC |
2-methylbuta-1,3-dienylphosphonic acid |
InChI |
InChI=1S/C5H9O3P/c1-3-5(2)4-9(6,7)8/h3-4H,1H2,2H3,(H2,6,7,8) |
Clave InChI |
LZHQVHGSVTVYOA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CP(=O)(O)O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


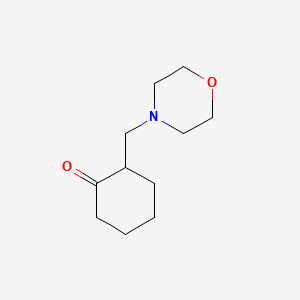
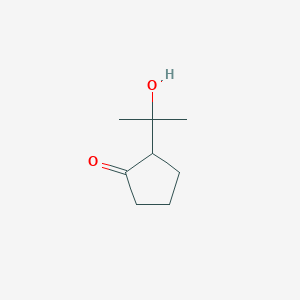
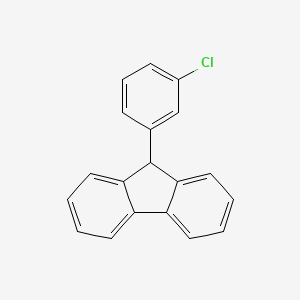
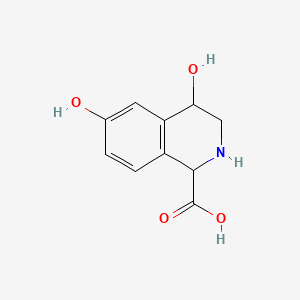
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
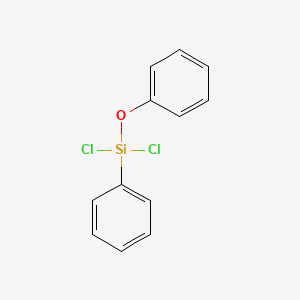

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
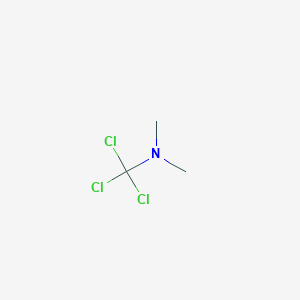

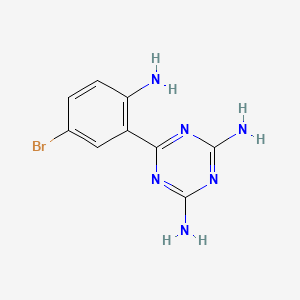
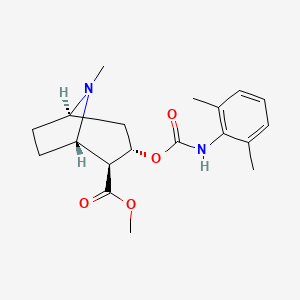
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
